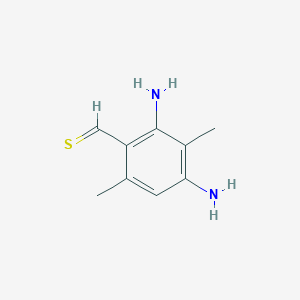
Dmtda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl thio toluene diamine, also known as 2,4-diamino-3,5-dimethylthio toluene, is an organic compound with the molecular formula C9H14N2S2. It is a viscous liquid at room temperature, ranging from colorless to pale yellow. Dimethyl thio toluene diamine is widely used as a curing agent due to its excellent mechanical properties, chemical resistance, and fast curing time .
Méthodes De Préparation
Dimethyl thio toluene diamine is synthesized by reacting a mixture of an aromatic amine, an organic disulfide, and a Lewis acid or organometallic catalyst. The reaction forms a product mixture, to which a heavy, miscible organic base or a combination of a heavy, miscible organic base and a poly(oxyalkylene)polymer is added . Industrial production methods involve the reaction of toluenediamine with dimethyldisulfide in the presence of copper iodide to form monomethylthiotoluenediamine and dimethyl thio toluene diamine .
Analyse Des Réactions Chimiques
Dimethyl thio toluene diamine, being a diamine, has two amine groups (-NH2) attached to an aromatic ring, making it an active compound capable of undergoing various chemical reactions. It can participate in:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines with different substituents.
Applications De Recherche Scientifique
Dimethyl thio toluene diamine finds extensive applications in various fields:
Biology: Its chemical properties make it useful in the synthesis of biologically active materials.
Medicine: Research is ongoing to explore its potential in medical applications due to its unique chemical structure.
Mécanisme D'action
Dimethyl thio toluene diamine acts as a curing agent by reacting with polyisocyanate prepolymers. The amine groups in dimethyl thio toluene diamine react with the isocyanate groups in the prepolymers, forming urea linkages. This reaction imparts excellent mechanical and dynamic properties to the resulting polyurea systems .
Comparaison Avec Des Composés Similaires
Dimethyl thio toluene diamine is often compared with other curing agents like methylene bis(orthochloroaniline) (MOCA). Unlike MOCA, dimethyl thio toluene diamine is a liquid at room temperature, which provides significant processing advantages. It does not require melting down of solids and allows processing at lower temperatures without solidification during mixing . Similar compounds include:
Methylene bis(orthochloroaniline) (MOCA): A solid curing agent with higher melting point.
Dimethyltin diacetate (DMTDA): Another curing agent used in urethane formation.
Dimethyl thio toluene diamine’s unique properties, such as its liquid state at room temperature and excellent mechanical properties, make it a preferred choice in various industrial applications.
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2,4-diamino-3,6-dimethylthiobenzaldehyde |
InChI |
InChI=1S/C9H12N2S/c1-5-3-8(10)6(2)9(11)7(5)4-12/h3-4H,10-11H2,1-2H3 |
Clé InChI |
DZMQXDYXRPFHOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=S)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


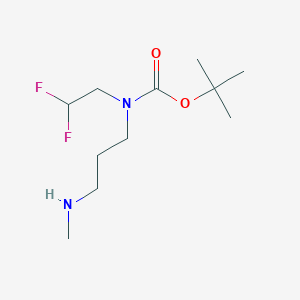
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
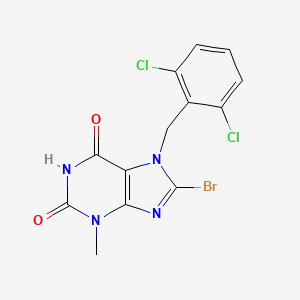
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)
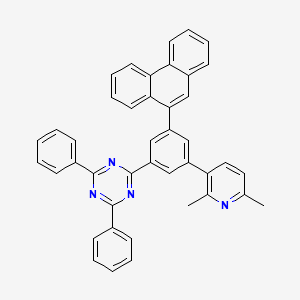
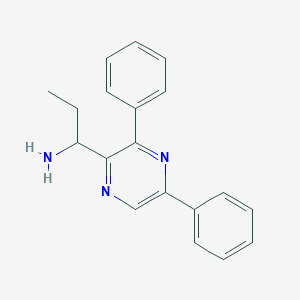
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
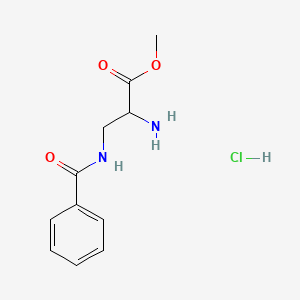
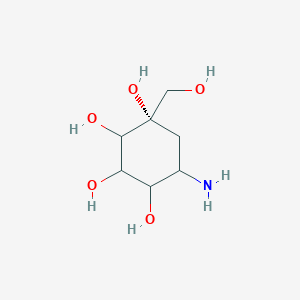
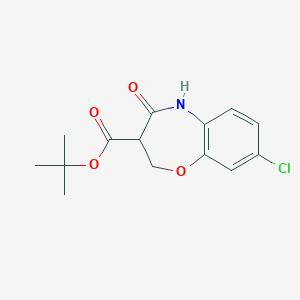
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
